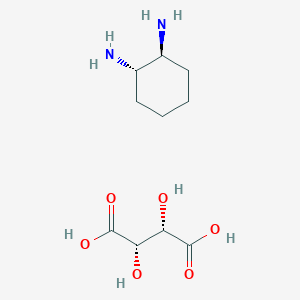

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-SCDVTJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583676 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67333-70-4 | |

| Record name | 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67333-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: A Cornerstone of Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a critical reagent in the field of stereoselective chemistry. We will delve into its fundamental properties, the mechanistic principles behind its application, detailed experimental protocols, and essential safety considerations. The objective is to furnish the practicing scientist with not only the procedural "how" but the critical "why," fostering a deeper understanding of this invaluable chiral tool.

Core Concepts: Identity and Significance

This compound is the diastereomeric salt formed between the (1S,2S)-enantiomer of trans-1,2-diaminocyclohexane and the naturally occurring D-(-)-tartaric acid. Its primary role in synthetic chemistry is as a chiral resolving agent, providing a practical and efficient method to isolate the desired (1S,2S)-diamine from a racemic mixture of trans-1,2-diaminocyclohexane.[1][2]

The resolved (1S,2S)-diamine is a privileged C₂-symmetric scaffold. It serves as a foundational building block for a vast array of chiral ligands and organocatalysts, including Jacobsen's catalyst and other Salen-type complexes, which are instrumental in numerous asymmetric transformations such as epoxidations, cyclopropanations, and conjugate additions.[3][4][5] The stability, well-defined stereochemistry, and versatile reactivity of the diamine make its tartrate salt a commercially significant and indispensable chemical.[1] The D-tartrate salt form is particularly advantageous as it enhances the compound's stability and handling characteristics, presenting as a crystalline solid that is more manageable than the free diamine.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 67333-70-4 | [6][8] |

| Molecular Formula | C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆) | [6][9][10] |

| Molecular Weight | 264.28 g/mol | [6][9] |

| Appearance | White to off-white crystalline powder | [1][11] |

| Melting Point | 280-284 °C (decomposes) | [1][7] |

| Optical Rotation | [α]20/D ≈ -12.5° (c=4 in H₂O) | |

| Purity | Typically ≥98% | [1][11] |

The Principle of Diastereomeric Salt Resolution

The utility of this compound is rooted in the classical resolution strategy pioneered by Louis Pasteur. A racemic mixture of trans-1,2-diaminocyclohexane contains equal amounts of two enantiomers: (1R,2R) and (1S,2S). These enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard techniques like crystallization impossible.

The introduction of a single enantiomer of a different chiral compound, in this case, D-tartaric acid (a chiral resolving agent), transforms the enantiomeric relationship into a diastereomeric one.

-

(1R,2R)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt A: ((1R,2R)-diamine D-tartrate)

-

(1S,2S)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt B: ((1S,2S)-diamine D-tartrate)

Diastereomers A and B are not mirror images and, crucially, have different physical properties, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation via fractional crystallization.[2] In this specific resolution, the (1R,2R)-diamine mono-D-tartrate salt is typically the less soluble species and precipitates from the solution, leaving the desired (1S,2S)-enantiomer enriched in the mother liquor. The process is conceptually illustrated below.

Caption: Conceptual workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Field-Proven Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol provides a robust method for the resolution of racemic trans-1,2-diaminocyclohexane using D-tartaric acid, a foundational experiment for obtaining the enantiopure diamine.

Causality and Experimental Design

-

Solvent Choice (Water/Methanol): Water is an excellent solvent for forming the initial tartrate salts. Methanol is subsequently used as a rinsing solvent because the desired salt has lower solubility in it compared to water, which helps in removing impurities without significant product loss.[2]

-

Temperature Control: The initial heating to 70-90 °C ensures complete dissolution and salt formation. The subsequent slow cooling is critical for effective fractional crystallization. A rapid crash-cooling would trap impurities and lead to poor resolution. Cooling to ≤5 °C maximizes the yield of the less-soluble diastereomer.[2]

-

Stoichiometry: Near equimolar amounts of the diamine racemate and the resolving agent are used. The addition of acetic acid helps to facilitate the precipitation of the tartrate salt.[2]

Step-by-Step Methodology

-

Preparation: In a beaker equipped with an overhead stirrer, dissolve D-(+)-tartaric acid (e.g., 150 g, 0.99 mol) in distilled water (400 mL). Stir at room temperature until a clear solution is obtained.[2]

-

Diamine Addition: To the tartaric acid solution, add the mixture of (±)-trans-1,2-diaminocyclohexane (e.g., 240 mL, 1.94 mol) at a controlled rate, allowing the exothermic reaction to raise the temperature to approximately 70 °C.[2]

-

Precipitation: Add glacial acetic acid (e.g., 100 mL, 1.75 mol) to the warm solution. The rate of addition should be managed to bring the temperature to about 90 °C. The less soluble (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt will precipitate immediately.[2]

-

Crystallization: Vigorously stir the resulting slurry while allowing it to cool slowly to room temperature over 2 hours.

-

Isolation: Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with ice-cold water (e.g., 100 mL) followed by several rinses with cold methanol (e.g., 5 x 100 mL) to remove the mother liquor containing the (1S,2S) enantiomer.[2]

-

Recovery: The filtrate (mother liquor) is now enriched with the this compound. The free diamine can be recovered by basifying the mother liquor (e.g., with NaOH) and extracting with an organic solvent, or the salt can be isolated by evaporation and purification.

Caption: Experimental workflow for the resolution of trans-1,2-diaminocyclohexane.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and requires careful management.

Hazard Identification

-

GHS Classification: The compound is associated with the following hazard statements:

-

Signal Word: Warning[9]

-

Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[12] The compound should be stored at room temperature.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[12]

Conclusion

This compound is more than just a chemical; it is an enabling tool for the advancement of asymmetric synthesis. Its role as a resolving agent provides access to an enantiopure C₂-symmetric diamine that is fundamental to the construction of powerful catalysts for stereoselective reactions. Understanding the principles of its application, mastering its handling, and appreciating its significance allows researchers in pharmaceuticals and fine chemicals to design and execute more efficient and elegant synthetic routes to complex chiral molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 67333-70-4 [smolecule.com]

- 7. This compound | 67333-70-4 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1S,2S)-(-)-1,2-Cyclohexanediamine D-Tartrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. labproinc.com [labproinc.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemos.de [chemos.de]

- 14. fishersci.com [fishersci.com]

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate molecular weight

An In-Depth Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: Properties, Applications, and Methodologies

Abstract

This compound is a pivotal chiral resolving agent and synthetic building block in modern organic chemistry and pharmaceutical development. Its unique stereochemistry and ability to form diastereomeric salts make it an invaluable tool for the separation of racemic mixtures, a critical step in the production of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, explores the fundamental principles of chiral resolution via diastereomeric salt formation, and offers detailed protocols for its application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in asymmetric synthesis and enantioseparation.

Physicochemical and Structural Characteristics

This compound is the salt formed between the chiral diamine, (1S,2S)-1,2-diaminocyclohexane, and the naturally occurring chiral resolving agent, D-(-)-tartaric acid. The salt form enhances stability and handling properties compared to the free diamine.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 264.28 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [1][2][4] |

| CAS Number | 67333-70-4 | [1][2][3] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 280-284 °C (decomposes) | [3] |

| Optical Rotation | [α]20/D ~ -12.5° (c=4 in H₂O) | |

| IUPAC Name | (1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | [1][4] |

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The majority of chiral drugs are sold as single enantiomers, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological effects.[5][6] Chiral resolution is a primary technique for separating enantiomers from a racemic mixture. The process with this compound relies on the reaction of a racemic base (e.g., a racemic amine or other basic compound) with the chiral tartrate salt.

The core principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers, having different spatial arrangements, possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation by fractional crystallization.[7]

The workflow can be summarized as follows:

-

Salt Formation: The racemic base reacts with this compound. This acid-base reaction forms two diastereomeric salts.

-

Fractional Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

-

Isolation: The crystallized, diastereomerically pure salt is isolated by filtration.

-

Liberation: The desired enantiomer is recovered by treating the isolated salt with a base to neutralize the tartaric acid, thus liberating the free, enantiomerically enriched amine.[5][7]

Caption: General workflow for chiral resolution.

Applications Beyond Resolution: A Chiral Building Block

Beyond its role as a resolving agent, (1S,2S)-(-)-1,2-Diaminocyclohexane is a highly valued chiral building block in asymmetric synthesis. The diamine moiety is a precursor to a wide array of chiral ligands, catalysts, and auxiliaries.[3] These are employed in reactions that require high stereoselectivity, such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex pharmaceuticals and fine chemicals.[1][3] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in catalytic processes.

Experimental Protocol: Resolution of a Racemic Amine

This section provides a generalized, step-by-step methodology for the chiral resolution of a racemic amine using this compound. Note: Solvent choice, temperature, and stoichiometry are critical and must be optimized for each specific substrate.

Step 1: Diastereomeric Salt Formation

-

Dissolution: In an appropriate flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[5][7]

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (typically 0.5 to 1.0 equivalent) in the same solvent, applying gentle heat if necessary to achieve a clear solution.

-

Mixing: Slowly add the tartrate solution to the amine solution with stirring. An exothermic reaction or immediate precipitation may occur.[8][9]

-

Equilibration: Stir the resulting mixture, sometimes with heating, to ensure complete salt formation.[5]

Step 2: Fractional Crystallization & Isolation

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomeric salt.[5][7] Seeding with a small crystal of the desired salt can induce crystallization if it does not occur spontaneously.

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystal cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[5][9]

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.[7]

Step 3: Liberation of the Free Amine

-

Dissolution: Suspend or dissolve the dried diastereomeric salt in water or a biphasic mixture (e.g., water and dichloromethane).

-

Basification: Add a base, such as 2 M sodium hydroxide (NaOH) solution, dropwise while stirring until the solution is strongly basic (pH > 10).[5][7] This neutralizes the tartaric acid and liberates the free amine.

-

Extraction: If the free amine is not water-soluble, extract it into an organic solvent (e.g., dichloromethane, diethyl ether).

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Analysis

-

Yield Determination: Calculate the chemical yield of the resolved amine.

-

Enantiomeric Excess (e.e.) Measurement: Determine the enantiomeric purity of the product using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or by measuring the specific rotation with a polarimeter and comparing it to the known value for the pure enantiomer.[7]

Caption: Step-by-step experimental protocol.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] It is stable under normal conditions but may be air-sensitive.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[10][11]

Conclusion

This compound is a cornerstone of modern asymmetric chemistry. Its efficacy as a resolving agent stems from the reliable formation of diastereomeric salts with differential solubilities, providing a robust and scalable method for enantioseparation. Furthermore, its role as a precursor to sophisticated chiral ligands underscores its versatility and importance in the pharmaceutical and fine chemical industries. A thorough understanding of its properties and the principles behind its application allows researchers to effectively implement this reagent to achieve high levels of enantiopurity in their synthetic targets.

References

- 1. Buy this compound | 67333-70-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrj.org [chemrj.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Abstract

This compound is a cornerstone of modern asymmetric synthesis, serving as a critical chiral auxiliary and a precursor for developing enantiomerically pure catalysts and pharmaceutical agents.[1][2] Its efficacy is intrinsically linked to its precise three-dimensional structure. This guide provides a comprehensive, multi-technique approach to the complete structural and stereochemical elucidation of this pivotal compound. We will delve into the causality behind the selection of analytical methods, present field-proven protocols, and synthesize the data to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated understanding of this molecule's architecture.

Foundational Principles: From Racemate to Diastereomeric Salt

The journey to elucidating the structure of this compound begins with understanding its synthesis. The starting material is typically a racemic mixture of trans-1,2-diaminocyclohexane, containing both (1R,2R) and (1S,2S) enantiomers. The key step is a classical resolution, where a chiral resolving agent—in this case, the naturally derived and enantiomerically pure D-(-)-tartaric acid—is introduced.

The acid reacts with both enantiomers of the diamine to form a pair of diastereomeric salts:

-

(1S,2S)-1,2-Diaminocyclohexane D-tartrate

-

(1R,2R)-1,2-Diaminocyclohexane D-tartrate

These diastereomers possess different physical properties, most notably solubility.[3] This difference allows for the selective crystallization of the less soluble (1S,2S)-diamine salt, effectively separating it from its (1R,2R) counterpart.[4][5] This process is foundational, as the known absolute stereochemistry of D-tartaric acid becomes the internal reference point for confirming the stereochemistry of the diamine.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [6][7] |

| Molecular Weight | 264.28 g/mol | [2][6] |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | ~284 °C (decomposes) | [2] |

| Optical Rotation [α]²⁰/D | -11° to -16° (c=2.5 in H₂O) | [2] |

A Multi-Technique Strategy for Unambiguous Elucidation

No single analytical technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Each technique provides a specific piece of the puzzle, and together they create a self-validating system that confirms connectivity, stoichiometry, and absolute stereochemistry.

Caption: Convergent workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the primary tool for determining the covalent structure and confirming the 1:1 stoichiometric ratio of the diamine and tartrate moieties.[8]

Expertise & Causality: We employ a suite of NMR experiments. ¹H and ¹³C NMR provide direct observation of the hydrogen and carbon environments, while 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map the connectivity of the entire structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial as it readily dissolves the salt and exchanges with the labile N-H and O-H protons, simplifying the spectrum.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering 0-10 ppm.

-

Integrate all signals carefully. The ratio of the total integration for the diaminocyclohexane protons to the tartrate protons should be 14:2 (or a normalized 7:1), confirming the 1:1 salt composition.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 512-1024 scans, relaxation delay of 2-3 seconds.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire a standard gCOSY and gHSQC experiment to confirm H-H and C-H correlations.

-

Data Interpretation

-

¹H NMR: Expect to see a set of complex multiplets in the aliphatic region (~1.2-3.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. A sharp singlet or AX system around 4.4 ppm corresponds to the two equivalent methine protons (CH-OH) of the D-tartrate moiety.

-

¹³C NMR: Expect distinct signals for the cyclohexane carbons and two signals for the tartrate carbons (one for the carboxylate and one for the hydroxyl-bearing methine).

-

2D NMR: The COSY spectrum will show correlations between adjacent protons on the cyclohexane ring, confirming its structure. The HSQC will link each proton signal to its directly attached carbon, allowing for unambiguous assignment.

Table 2: Representative NMR Chemical Shifts (in D₂O)

| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Diaminocyclohexane | CH-NH₂ (x2) | ~3.0 - 3.5 | ~55 - 60 |

| Diaminocyclohexane | CH₂ (x4) | ~1.2 - 2.2 | ~24 - 35 |

| D-Tartrate | CH-OH (x2) | ~4.4 | ~73 - 76 |

| D-Tartrate | COO⁻ (x2) | - | ~175 - 180 |

| Note: Exact shifts can vary based on concentration and spectrometer frequency. |

Mass Spectrometry (MS): Confirming Mass and Formula

MS provides irrefutable evidence of the molecular weights of the constituent ions, thereby confirming their elemental compositions.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for analyzing salts, as it allows for the gentle transfer of the pre-formed ions from solution into the gas phase. We expect to observe the protonated diamine and the deprotonated tartrate.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol/water (50:50).

-

Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at a low flow rate (5-10 µL/min).

-

Scan for m/z values to detect the [M+H]⁺ ion of the diaminocyclohexane.

-

-

Acquisition (Negative Ion Mode):

-

Switch the instrument polarity.

-

Scan for m/z values to detect the [M-H]⁻ ion of the tartaric acid.

-

Table 3: Expected Ions in High-Resolution ESI-MS

| Ion | Formula | Calculated m/z | Observed in Mode |

| [DACH + H]⁺ | [C₆H₁₅N₂]⁺ | 115.1230 | Positive |

| [Tartrate - H]⁻ | [C₄H₅O₆]⁻ | 149.0092 | Negative |

| DACH = 1,2-Diaminocyclohexane |

X-Ray Crystallography: The Definitive Stereochemical Proof

While NMR and MS confirm connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[9]

Expertise & Causality: This is the gold-standard technique for absolute configuration determination. By successfully growing a single crystal and analyzing its diffraction pattern, we can directly observe the spatial arrangement of every atom. The known (2R,3R) configuration of the D-tartrate anion acts as an internal reference. By determining the relative configuration of the diaminocyclohexane cation with respect to the tartrate, we can definitively assign its absolute configuration as (1S,2S).[5]

Caption: Logic of absolute configuration assignment via crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in water or a water/alcohol mixture) at a constant temperature is a common starting point.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. A complete dataset of diffraction intensities is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding a final, precise 3D structure.

Chiroptical Methods: Confirmation of Bulk Enantiopurity

Optical rotation and circular dichroism (CD) are bulk techniques that confirm the macroscopic stereochemical identity and purity of the material.

Expertise & Causality: While crystallography analyzes a single crystal, these methods confirm that the bulk powder possesses the expected chiroptical properties. The specific rotation is a fundamental physical constant for a chiral molecule under defined conditions.[2] CD spectroscopy provides a more detailed fingerprint of the chiral centers, as it measures the differential absorption of left and right circularly polarized light.[10][11]

Experimental Protocol: Polarimetry and CD

-

Optical Rotation Measurement:

-

Accurately prepare a solution of the compound at a known concentration (e.g., 2.5 g per 100 mL of water).

-

Use a polarimeter with a sodium D-line lamp (589 nm).

-

Measure the observed rotation and calculate the specific rotation using the formula: [α] = α / (l * c).

-

The value should fall within the accepted range (e.g., -11° to -16°).[2]

-

-

Circular Dichroism Spectroscopy:

-

Prepare a dilute solution in a suitable solvent (e.g., water).

-

Acquire a CD spectrum, typically from 190 to 300 nm.

-

The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a stereochemical fingerprint that can be compared to a reference or used for quality control.[12]

-

Conclusion: A Synthesis of Evidence

The complete and unambiguous structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. NMR spectroscopy maps the covalent framework and confirms stoichiometry. Mass spectrometry validates the molecular formula of the constituent ions. Chiroptical methods verify the bulk enantiopurity. Finally, single-crystal X-ray crystallography provides the ultimate, definitive proof of the absolute three-dimensional arrangement of atoms in space. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity required for its application in high-stakes fields like pharmaceutical development and asymmetric catalysis.

References

- 1. Buy this compound | 67333-70-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. youtube.com [youtube.com]

- 12. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: From Core Properties to Catalytic Mastery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, few building blocks have achieved the ubiquity and impact of chiral 1,2-diaminocyclohexane (DACH) derivatives. Among these, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate stands out as a critical raw material, prized for its role in creating some of the most powerful and selective catalysts known. This guide provides an in-depth technical exploration of this compound, moving beyond a simple data sheet to offer field-proven insights into its properties, handling, and strategic application in catalysis, with a focus on the causality behind experimental choices.

Fundamental Physicochemical Profile

A mastery of a reagent begins with a deep understanding of its physical and chemical nature. These properties govern its storage, handling, solubility, and reactivity, forming the practical foundation for its successful application in the laboratory.

Core Physical & Chemical Data

This compound is a salt formed between the enantiomerically pure (1S,2S)-diamine and D-tartaric acid, which serves as the resolving agent. It is typically encountered as a stable, white to off-white crystalline powder.[1] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67333-70-4 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆) | [1][3] |

| Molecular Weight | 264.28 g/mol | [1][3] |

| Melting Point | ~280-284 °C (with decomposition) | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Optical Rotation | [α]20/D −12.5°, c = 4 in H₂O | |

| Solubility | Soluble in water | [4] |

The high, decomposition-driven melting point is characteristic of a well-ordered ionic crystal lattice. The specific rotation is a crucial quality control parameter; a significant deviation from the cited value indicates either chemical impurity or, more critically, a loss of enantiomeric purity. Its water solubility is a key practical feature, exploited during the liberation of the free diamine.

Structural and Chemical Properties

The value of (1S,2S)-DACH is rooted in its unique structure: a C₂-symmetric, conformationally rigid cyclohexane backbone bearing two vicinal amino groups in a trans configuration. This specific stereochemistry is the source of its power in inducing chirality.

Figure 1: Ionic interaction in this compound.

The primary chemical reactivity of the compound involves the two amino groups.[3] These groups are nucleophilic and readily form coordination complexes with a variety of metal ions, a feature that is central to its use in catalysis.[1][3]

From Salt to Catalyst: The Preparative Workflow

The tartrate salt is a storage-stable and enantiomerically pure precursor. However, for use in catalysis, the free (1S,2S)-diamine must be liberated. This is a critical, albeit straightforward, step that underpins all subsequent applications.

Experimental Protocol: Liberation of the Free Diamine

Principle: This procedure is a classic acid-base extraction. A strong base is used to deprotonate the ammonium tartrate salt, forming the free diamine, which is significantly more soluble in organic solvents than in water. The tartrate dianion remains in the aqueous phase.

Step-by-Step Methodology:

-

Dissolution: In a separatory funnel, dissolve the this compound salt in a suitable amount of deionized water.

-

Basification: Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH) dropwise with swirling. The goal is to raise the pH to >12 to ensure complete deprotonation of both amino groups. Monitor the pH with indicator paper.

-

Extraction: Extract the now basic aqueous solution with an organic solvent in which the free diamine is soluble, such as dichloromethane (DCM) or diethyl ether. Perform at least three extractions to ensure quantitative recovery.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the free (1S,2S)-(-)-1,2-diaminocyclohexane, typically as a low-melting solid or oil.

Self-Validation: The success of this protocol is confirmed by the complete transfer of the amine into the organic phase, which can be qualitatively checked by TLC. The final product's identity and purity should be confirmed by ¹H NMR spectroscopy before use.

Figure 2: Workflow for liberating the free diamine from its tartrate salt.

Application in Asymmetric Catalysis: The Salen Ligand Paradigm

The liberated (1S,2S)-DACH is rarely used as a catalyst itself. Instead, it serves as a chiral scaffold for the synthesis of more complex ligands.[5][6] The most prominent examples are the "Salen" ligands, which are tetradentate Schiff bases.

Synthesis of Chiral Salen Ligands

The synthesis is a condensation reaction between the two primary amine groups of DACH and two equivalents of a salicylaldehyde derivative.[7][8][9]

Causality in Design:

-

The DACH Backbone: Provides a rigid, C₂-symmetric environment. This pre-organization minimizes conformational flexibility in the final metal complex, which is critical for creating a well-defined chiral pocket and achieving high enantioselectivity.

-

The Salicylaldehyde Moiety: The phenolic hydroxyl group and the imine nitrogen form two arms of a pincer that binds tightly to a metal center. The aromatic rings can be substituted at the 3, 3', 5, and 5' positions. These substituents provide a powerful tool for steric and electronic tuning of the resulting catalyst, allowing for optimization for specific reactions. For example, bulky groups (like tert-butyl) at the 3 and 5 positions are often used to enhance enantioselectivity by blocking certain pathways of substrate approach.[9]

The resulting Salen-metal complexes (e.g., with Mn, Cr, Co, Al) are exceptionally powerful catalysts for a wide range of asymmetric transformations, including epoxidations, aziridinations, and cycloadditions.[9]

Safety and Handling

As a chemical reagent, proper handling of this compound and its free diamine form is mandatory.

-

Hazard Profile: The tartrate salt is classified as a skin and eye irritant.[10] The free diamine is corrosive and causes severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid creating and inhaling dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place. The free diamine is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

Conclusion

This compound is a foundational tool for the modern synthetic chemist. Its value lies not in its direct reactivity, but in its role as a stable, enantiopure precursor to one of the most successful classes of chiral ligands ever developed. By understanding its core properties, mastering the simple but crucial protocol for liberating the free diamine, and appreciating the structure-function relationships that make its Salen derivatives so effective, researchers and drug development professionals can fully leverage its power to control stereochemistry and build molecular complexity with precision.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 67333-70-4 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chiral large-ring triangular salen ligands and structural characterization of their complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.es [fishersci.es]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

An In-Depth Technical Guide to the Synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . Moving beyond a simple recitation of steps, this document delves into the core chemical principles, offers field-proven insights into procedural nuances, and establishes a self-validating protocol grounded in authoritative references.

Strategic Importance: Why (1S,2S)-1,2-Diaminocyclohexane?

(1S,2S)-1,2-Diaminocyclohexane, often abbreviated as (S,S)-DACH, is a privileged chiral scaffold in modern chemistry. Its significance stems from its C2-symmetric structure and rigid cyclohexane backbone, which provide a well-defined stereochemical environment.[1] This makes it an invaluable building block for creating chiral ligands and organocatalysts used in asymmetric synthesis.[2][3]

Its applications are both broad and impactful:

-

Asymmetric Catalysis : (S,S)-DACH is a cornerstone for ligands in crucial reactions, most notably in the Jacobsen-Katsuki epoxidation, which allows for the highly enantioselective epoxidation of alkenes.[1][4]

-

Pharmaceutical Development : The diamine core is a key component in several pharmaceuticals. A prominent example is Oxaliplatin (Eloxatin), a platinum-based chemotherapy drug used to treat colorectal cancer, where the DACH ligand is critical to its mechanism of action.[5]

-

Chiral Auxiliaries : It serves as a powerful chiral auxiliary in the resolution of racemic mixtures, facilitating the production of a wide range of optically active compounds.[6]

Given that trans-1,2-diaminocyclohexane is typically synthesized as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers, an efficient method for their separation is paramount. The most robust and widely adopted method is diastereomeric resolution using an enantiomerically pure resolving agent, such as tartaric acid.[7][8][9]

The Core Principle: Diastereomeric Resolution

The separation of enantiomers is notoriously difficult because they possess identical physical properties (e.g., boiling point, solubility). The strategy of diastereomeric resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques like fractional crystallization.

The process for resolving racemic trans-DACH with D-(-)-tartaric acid is as follows:

-

Reaction : The racemic diamine, a mixture of (1R,2R)-DACH and (1S,2S)-DACH, is reacted with one enantiomer of tartaric acid, D-(-)-tartaric acid.

-

Formation of Diastereomeric Salts : This reaction yields two diastereomeric salts:

-

(1R,2R)-Diammoniumcyclohexane mono-(+)-tartrate

-

(1S,2S)-Diammoniumcyclohexane mono-(+)-tartrate

-

-

Exploiting Solubility Differences : These two diastereomeric salts exhibit different solubilities in a given solvent system.[10] Specifically, the (1S,2S)-(-)-DACH D-tartrate salt is significantly less soluble in water/alcohol mixtures than its (1R,2R) counterpart.

-

Separation : By carefully controlling conditions such as temperature and solvent composition, the less soluble (1S,2S) diastereomer selectively crystallizes out of the solution, allowing for its isolation by filtration.[10]

Detailed Experimental Protocol

This protocol synthesizes methodologies reported in the literature to provide a robust and reproducible procedure.[10][11][12]

Mandatory Safety Precautions

-

Hazard Assessment : trans-1,2-Diaminocyclohexane is corrosive and can cause burns.[10] Tartaric acid and acetic acid are irritants.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.[2]

-

Engineering Controls : Conduct the entire procedure in a well-ventilated chemical fume hood.[2]

Reagents and Equipment

| Reagent / Equipment | Specification |

| (±)-trans-1,2-Diaminocyclohexane | Racemic mixture, purity >98% |

| D-(-)-Tartaric Acid | Enantiomeric purity >99% |

| Glacial Acetic Acid | ACS grade |

| Distilled/Deionized Water | High purity |

| Methanol | ACS grade, chilled (≤5°C) for washing |

| Beaker or Erlenmeyer Flask | 500 mL or 1 L |

| Mechanical Stirrer / Stir Bar | For efficient mixing |

| Heating Mantle / Hot Plate | With temperature control |

| Thermometer | To monitor reaction temperature |

| Buchner Funnel & Filter Flask | For vacuum filtration |

Step-by-Step Methodology

-

Preparation of Resolving Agent Solution :

-

Addition of the Racemic Amine :

-

Causality : This step is the most critical for successful resolution. The addition must be slow and controlled to manage the exothermic reaction and prevent the immediate crashing out of both diastereomers.

-

Slowly add (±)-trans-1,2-diaminocyclohexane (10.0 g, 87.6 mmol) dropwise to the hot tartaric acid solution over a period of approximately 20 minutes.[10]

-

Observation : The reaction is exothermic. Monitor the temperature to ensure it does not exceed the boiling point. A precipitate will begin to form about halfway through the addition.[10][12]

-

-

Controlled Crystallization :

-

Rationale : To maintain a state of supersaturation for the desired, less-soluble salt while keeping the more-soluble salt dissolved, hot water is added incrementally.

-

As the precipitate forms during the diamine addition, slowly add hot (95 °C) deionized water from a separate flask just until the precipitate redissolves. Continue this process of adding diamine and then hot water until all the diamine has been added and the solution is clear or only slightly turbid.[10]

-

Once addition is complete, add glacial acetic acid (~0.96 mL). This can facilitate the immediate precipitation of the salt.[8][11]

-

Remove the flask from the heat source and allow it to cool slowly to room temperature, without agitation, to promote the formation of large, pure crystals.

-

After reaching room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the crystallized salt.

-

-

Isolation and Purification :

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with small portions of cold deionized water and then cold methanol to remove the mother liquor containing the soluble (1R,2R) diastereomer.[12][13][14]

-

Dry the crystals in a vacuum oven at 60 °C to a constant weight.[13]

-

-

Liberation of the Free Amine (Optional) :

-

To obtain the free (1S,2S)-diamine, the tartrate salt can be dissolved or suspended in a solvent like dichloromethane (CH2Cl2) and treated with a strong aqueous base, such as 4M NaOH, until the pH is >12.[11][12]

-

The free amine can then be extracted into an organic layer, dried, and the solvent evaporated to yield a colorless oil or low-melting solid.

-

Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical, self-validating step of the protocol.

| Parameter | Expected Value / Result | Method |

| Appearance | White crystalline powder | Visual Inspection |

| Yield | 85-95% (based on one enantiomer) | Gravimetric |

| Melting Point | 280-284 °C (decomposes) | Melting Point Apparatus |

| Specific Rotation [α]D | -12.3° to -12.5° (c=2 to 4 in H₂O at 20°C)[8] | Polarimetry |

| Elemental Analysis | Calculated for C₁₀H₂₀N₂O₆: C, 45.45%; H, 7.63%; N, 10.60%. Found values should be within ±0.4% of calculated.[11][14] | Elemental Analyzer |

| Enantiomeric Excess | >98% ee for the corresponding free diamine after derivatization[12] | Chiral HPLC |

Field Insights & Troubleshooting

-

Insight on Purity : The key to high diastereomeric excess (>96% de) is the slow, controlled crystallization.[10] If the solution is cooled too rapidly, the more soluble (1R,2R) salt can co-precipitate, reducing purity. If the initial product's optical purity is insufficient, a single recrystallization from hot water can increase the diastereomeric excess to >99%.[10][12]

-

Troubleshooting Low Yield : An insufficient cooling period or using too much water to redissolve the precipitate can lead to lower yields. Ensure the mixture is thoroughly chilled in an ice bath for the recommended time.

-

Troubleshooting Oily Product : If an oil forms instead of a crystalline solid, it may indicate impurities or that the solution is too concentrated. Try diluting slightly with hot water and allowing it to cool even more slowly, perhaps by seeding with a previously obtained crystal.

Conclusion

The diastereomeric resolution of (±)-trans-1,2-diaminocyclohexane using D-tartaric acid is a classic, efficient, and scalable method for accessing the enantiomerically pure (1S,2S)-diamine. This protocol, grounded in the fundamental principles of stereochemistry, provides a reliable pathway to a crucial building block in asymmetric synthesis and pharmaceutical manufacturing.[2][6] By understanding the causality behind each step—from the controlled addition of reagents to the slow crystallization—researchers can consistently obtain high yields of a product with excellent optical purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 67333-70-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

- 11. chemrj.org [chemrj.org]

- 12. orgsyn.org [orgsyn.org]

- 13. (1S,2S)-(+)-1,2-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

chirality and stereochemistry of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

An In-Depth Technical Guide to the Chirality and Stereochemistry of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of this compound, a cornerstone chiral resolving agent and a precursor to privileged ligands in asymmetric synthesis. We will dissect its stereochemical intricacies, the fundamental principles governing its isolation, and its critical role in the development of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Foundational Concepts: Chirality in the 1,2-Diaminocyclohexane Scaffold

1,2-Diaminocyclohexane (DACH) is an organic compound that serves as a fundamental building block in modern synthetic chemistry.[1] The molecule possesses two stereogenic centers at carbons C1 and C2, where the amino groups are attached. This gives rise to three possible stereoisomers: a pair of enantiomers (the trans isomers) and an achiral meso compound (the cis isomer).

The trans isomer, with its C₂ symmetry and rigid cyclohexane backbone, is of paramount importance in asymmetric catalysis.[2] It exists as a racemic mixture of two non-superimposable mirror images: (1R,2R)-1,2-Diaminocyclohexane and (1S,2S)-1,2-Diaminocyclohexane. The industrial synthesis of DACH, often a byproduct of adiponitrile hydrogenation for nylon production, typically yields a mixture of these stereoisomers.[1][3] For applications in asymmetric synthesis, where a single enantiomer is required to induce a specific stereochemical outcome, the separation of this racemic trans-mixture is a critical step.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Introduction: The Significance of a Privileged Chiral Scaffold

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Within the arsenal of the synthetic chemist, chiral ligands and catalysts are the master keys to unlocking stereocontrol. (1S,2S)-(-)-1,2-Diaminocyclohexane, often abbreviated as (1S,2S)-DACH, stands as a "privileged" chiral scaffold.[1] Its rigid cyclohexane backbone provides a well-defined, C2-symmetric stereochemical environment, which is instrumental in transferring chirality to a prochiral substrate during a chemical reaction.[1][3] This guide focuses on the D-tartrate salt of (1S,2S)-DACH, a stable, crystalline solid that serves as a convenient and accessible precursor to the free diamine and its myriad applications in asymmetric synthesis.[2][4] The D-tartrate salt form not only facilitates the purification and handling of the diamine but also plays a crucial role in its resolution from the racemic mixture.[4][5]

This technical guide will provide an in-depth exploration of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, from its foundational synthesis and resolution to its transformative applications in asymmetric catalysis. We will delve into the mechanistic underpinnings of its catalytic activity and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Resolution - Isolating the Enantiomerically Pure Diamine

The journey to obtaining enantiomerically pure (1S,2S)-DACH begins with the resolution of racemic trans-1,2-diaminocyclohexane. The most common and industrially scalable method for this separation is classical resolution using a chiral resolving agent. D-tartaric acid is the resolving agent of choice for isolating the (1S,2S)-enantiomer.[4][5]

The underlying principle of this resolution is the formation of diastereomeric salts with differing solubilities. When racemic trans-1,2-diaminocyclohexane is treated with D-tartaric acid, two diastereomeric salts are formed: (1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate. The (1S,2S)-DACH D-tartrate salt is significantly less soluble in aqueous solutions or alcohol-water mixtures than its (1R,2R) counterpart, allowing for its selective crystallization.[4]

Experimental Protocol: Resolution of Racemic trans-1,2-Diaminocyclohexane

This protocol is a synthesized representation of established laboratory procedures.[4][6]

Materials:

-

Racemic trans-1,2-diaminocyclohexane

-

D-(-)-Tartaric acid

-

Deionized water

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Salt Formation: In a suitable reaction vessel, dissolve D-(-)-tartaric acid in warm deionized water. To this solution, slowly add the racemic trans-1,2-diaminocyclohexane. The addition is exothermic and should be controlled.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then chill in an ice bath to promote crystallization of the less soluble this compound salt.

-

Isolation and Purification: Collect the crystalline precipitate by vacuum filtration and wash with cold methanol to remove the more soluble (1R,2R) diastereomeric salt. The enantiomeric purity of the product can be enhanced by recrystallization from hot water.[7]

-

Liberation of the Free Diamine: To obtain the free (1S,2S)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the tartaric acid.

-

Extraction: The free diamine is then extracted from the aqueous solution using an organic solvent like dichloromethane.

-

Drying and Solvent Removal: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure (1S,2S)-(-)-1,2-diaminocyclohexane.

Causality Behind Experimental Choices:

-

Choice of D-tartaric acid: The specific stereochemical interaction between D-tartaric acid and (1S,2S)-DACH leads to a crystal lattice with lower solubility, which is the cornerstone of this classical resolution.

-

Slow Cooling: Gradual cooling is crucial for the formation of well-defined crystals and minimizes the co-precipitation of the more soluble diastereomer, thereby maximizing the enantiomeric excess of the desired product.

-

Methanol Wash: Methanol is a good solvent for the more soluble (1R,2R) salt while having a lower solubility for the desired (1S,2S) salt, making it an effective solvent for washing and purification.

Caption: Resolution of racemic trans-1,2-diaminocyclohexane.

PART 2: Applications in Asymmetric Catalysis - The Jacobsen-Katsuki Epoxidation

The true value of (1S,2S)-DACH is realized when it is incorporated as a chiral ligand in metal complexes for asymmetric catalysis.[1][8] One of the most seminal applications is in the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][9] This reaction utilizes a manganese(III)-salen complex, commonly known as Jacobsen's catalyst, where the salen ligand is derived from (1S,2S)-DACH.[9]

Synthesis of Jacobsen's Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the free (1S,2S)-DACH obtained from its tartrate salt.[4][9]

Procedure:

-

Schiff Base Formation: (1S,2S)-(-)-1,2-Diaminocyclohexane is reacted with two equivalents of a substituted salicylaldehyde, such as 3,5-di-tert-butylsalicylaldehyde, in an alcohol solvent to form the chiral salen ligand via a condensation reaction.[9]

-

Complexation with Manganese: The resulting salen ligand is then treated with a manganese(II) salt, such as manganese(II) acetate, in the presence of air, which serves as the oxidant.[4] This forms the manganese(III) complex.

-

Anion Exchange: Finally, the addition of a chloride source, like lithium chloride, yields the active catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[9]

Mechanism of the Jacobsen-Katsuki Epoxidation

The catalytic cycle of the Jacobsen epoxidation is a subject of ongoing research, but a widely accepted mechanism involves a metal-oxo intermediate.

-

Activation of the Catalyst: The Mn(III) precatalyst is oxidized by a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA), to a high-valent manganese(V)-oxo species.[10]

-

Alkene Approach and Oxygen Transfer: The alkene substrate approaches the manganese-oxo active site. The stereochemistry of the resulting epoxide is dictated by the chiral environment created by the salen ligand. The bulky tert-butyl groups on the salicylaldehyde fragments effectively block certain trajectories of the approaching alkene, favoring a pathway that leads to a specific enantiomer of the epoxide.[10] This "side-on" approach is a key feature of the proposed mechanism.

-

Epoxide Formation and Catalyst Regeneration: Oxygen transfer from the manganese-oxo species to the alkene occurs, forming the epoxide and regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle.

Caption: Jacobsen-Katsuki epoxidation catalytic cycle.

PART 3: Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C10H20N2O6 | [11] |

| Molecular Weight | 264.28 g/mol | [11][12] |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 280-284 °C (decomposes) | [12] |

| Optical Rotation | [α]20/D -12.5° (c=4 in H2O) | [12] |

| CAS Number | 67333-70-4 | [12][13] |

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound is more than just a chemical reagent; it is a foundational building block in the field of asymmetric synthesis.[2] Its straightforward resolution from the racemic mixture and its subsequent application in the synthesis of powerful chiral catalysts, such as Jacobsen's catalyst, have revolutionized the way enantiomerically pure compounds are prepared.[1][4] The principles of stereocontrol demonstrated by DACH-based catalysts continue to inspire the development of new and more efficient asymmetric transformations.[8][14] For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of this chiral diamine and its applications is indispensable for innovation and success.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 10. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 11. This compound | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1S,2S)-(-)-1,2-二氨基环己烷 D-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to the Historical Development and Application of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate as a Resolving Agent

Introduction: The Imperative of Enantiomeric Purity

In the realm of modern drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of biological activity and chemical function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes tragically divergent, physiological effects. This reality has driven the demand for enantiomerically pure compounds, making the process of chiral resolution—the separation of a racemic mixture into its constituent enantiomers—a cornerstone of synthetic chemistry.[1]

This technical guide delves into the historical development and practical application of one of the most reliable and widely employed methods for chiral resolution: the use of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. We will explore the fundamental principles of diastereomeric salt formation, trace the evolution of this specific resolving agent, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical mastery of this essential technique.

The Genesis of a Powerful Tool: Historical Context and Development

The journey to effective chiral resolution began with the pioneering work of Louis Pasteur in 1853, who first demonstrated the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[2] This fundamental principle laid the groundwork for over a century of advancements in stereochemistry. The emergence of trans-1,2-diaminocyclohexane (DACH) as a "privileged" chiral scaffold in asymmetric synthesis created a pressing need for an efficient and scalable method to obtain its enantiomerically pure forms.[3]

While the exact first instance of using D-tartaric acid for the resolution of racemic trans-1,2-diaminocyclohexane is not pinpointed in a single seminal publication, the method's ubiquity in modern organic synthesis is a testament to its efficacy. The process leverages the formation of diastereomeric salts, (1S,2S)-DACH·D-tartrate and (1R,2R)-DACH·D-tartrate, which possess different physical properties, most critically, different solubilities. This difference allows for their separation via fractional crystallization. The ready availability and low cost of D-tartaric acid, a natural product, further cemented its status as the resolving agent of choice for this critical diamine.

The significance of this resolution is inextricably linked to the development of powerful asymmetric catalysts. The enantiomerically pure (1S,2S)- and (1R,2R)-DACH are precursors to a myriad of C2-symmetric ligands that have revolutionized asymmetric catalysis.[3] A prime example is the Jacobsen epoxidation, which employs a manganese-salen complex derived from enantiopure DACH to achieve highly enantioselective epoxidation of unfunctionalized alkenes.[3]

The Science of Separation: Mechanism of Chiral Resolution

The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid is a classic example of diastereomeric salt formation. The fundamental principle hinges on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.[2]

The process can be visualized as follows:

Figure 1: Diastereomeric salt formation and separation.

The key to a successful resolution lies in the differential solubility of the diastereomeric salts. In the case of DACH and D-tartaric acid in an aqueous solution, the (1S,2S)-DACH · D-tartrate salt is significantly less soluble than the (1R,2R)-DACH · D-tartrate salt. This allows for the selective crystallization of the (1S,2S) diastereomer, leaving the (1R,2R) diastereomer in the mother liquor.

In Practice: A Validated Protocol for the Resolution of trans-1,2-Diaminocyclohexane

The following protocol is a robust and widely cited method for the resolution of racemic trans-1,2-diaminocyclohexane. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-(-)-Tartaric acid | 150.09 | 1.48 g | 9.86 mmol |

| Racemic trans-1,2-diaminocyclohexane | 114.19 | 2.36 g | 19.7 mmol |

| Distilled Water | 18.02 | 5 mL | - |

| Glacial Acetic Acid | 60.05 | 0.96 mL | 17 mmol |

| Methanol | 32.04 | As needed | - |

| 4M Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Experimental Workflow

Figure 2: Step-by-step resolution protocol.

Detailed Step-by-Step Methodology

-

Preparation of the Resolving Agent Solution: In a 100 mL round-bottom flask, dissolve 1.48 g (9.86 mmol) of D-(-)-tartaric acid in 5 mL of distilled water with stirring at room temperature until a clear solution is obtained.[4]

-

Causality: Creating a homogeneous solution of the resolving agent is crucial for controlled salt formation.

-

-

Addition of the Racemic Amine: Slowly add 2.36 g (19.7 mmol) of racemic trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition is exothermic and the temperature should be monitored, allowing it to rise to approximately 70°C.[4][5]

-

Causality: The exothermic reaction indicates the formation of the diastereomeric ammonium tartrate salts. A 2:1 molar ratio of the racemic amine to the resolving agent is used, as each diamine molecule has two basic sites.

-

-

Induction of Crystallization: To the warm solution, add 0.96 mL (17 mmol) of glacial acetic acid. A white precipitate should form almost immediately. The temperature may rise to around 90°C.[4][5]

-

Causality: The addition of acetic acid adjusts the polarity of the solvent and can act as a catalyst for proton transfer, promoting the crystallization of the less soluble diastereomeric salt.

-

-

Controlled Cooling and Crystallization: Vigorously stir the resulting slurry as it cools to room temperature. This allows for the slow and selective crystallization of the desired diastereomer.[4][5]

-

Causality: Slow cooling is essential for obtaining larger, purer crystals and minimizing the co-precipitation of the more soluble diastereomer.

-

-

Maximizing Yield: Cool the mixture in an ice bath to below 5°C to maximize the precipitation of the less soluble salt.[1][4]

-

Causality: The solubility of the diastereomeric salt decreases at lower temperatures, leading to a higher yield.

-

-

Isolation of the Diastereomeric Salt: Collect the white precipitate by vacuum filtration.[4][5]

-

Washing and Purification: Wash the filter cake with a small amount of ice-cold water (to remove the more soluble diastereomer and other impurities) followed by methanol.[4][5]

-

Causality: The washing steps are critical for removing any residual mother liquor containing the more soluble diastereomeric salt, thereby increasing the diastereomeric excess of the isolated solid.

-

-

Drying: Dry the isolated this compound salt. The yield of the resolved salt is typically high.[1][4]

-

Liberation of the Free Amine: To obtain the free (1S,2S)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with a strong base, such as 4M NaOH, and the free amine is extracted into an organic solvent like dichloromethane.[4]

-

Causality: The strong base deprotonates the ammonium ions, regenerating the free diamine, which is more soluble in organic solvents, allowing for its separation from the aqueous tartrate salt.

-

Beyond a Precursor: (1S,2S)-(-)-1,2-Diaminocyclohexane as a Resolving Agent

While the resolution of racemic trans-1,2-diaminocyclohexane is a critical application of D-tartaric acid, the resulting enantiomerically pure diamine is itself a valuable resolving agent for racemic acids. The same principle of diastereomeric salt formation applies, where the chiral diamine is reacted with a racemic acid to form two diastereomeric salts with different solubilities, allowing for their separation.

Conclusion: A Legacy of Precision in Asymmetric Synthesis

The historical development and widespread adoption of this compound as a resolving agent underscore a fundamental principle in organic chemistry: the elegant exploitation of differential physical properties for the separation of stereoisomers. This method, born from the foundational work of Pasteur, has become an indispensable tool in the synthesis of enantiomerically pure compounds. Its reliability, cost-effectiveness, and scalability have made it a workhorse in both academic research and industrial drug development. The continued importance of this technique is a testament to its enduring power and the timeless elegance of classical resolution chemistry.

References

Mastering the Stability and Use of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a cornerstone chiral building block in modern pharmaceutical development and asymmetric catalysis. Its efficacy in creating stereochemically pure compounds is unparalleled, making its proper handling and storage paramount to ensure experimental success and maintain its chemical integrity. This guide provides a comprehensive, experience-driven approach to the management of this critical reagent, moving beyond generic recommendations to offer actionable protocols and the scientific rationale that underpins them.

Compound Profile and Inherent Characteristics

Understanding the fundamental properties of this compound is the first step toward its effective management. A crystalline solid at room temperature, its stability is intrinsically linked to its salt form, which confers a higher degree of stability compared to the free diamine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 264.28 g/mol | --INVALID-LINK-- |

| Appearance | White or off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 280-284 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

The D-tartrate salt not only enhances stability but also improves solubility in polar solvents, a crucial attribute for its application in various reaction conditions.

Prudent Handling: A Protocol for Purity and Safety

The handling of this compound demands meticulous attention to detail to prevent contamination and ensure the safety of laboratory personnel. The primary hazards associated with this compound are its potential to cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE regimen is non-negotiable when working with this compound. The following should be considered standard practice:

-

Eye Protection: Chemical safety goggles are mandatory to prevent contact with the eyes.

-

Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any perforations before use and to change them frequently, especially after direct contact with the compound.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent is essential to prevent inhalation.[1]

-

Protective Clothing: A standard laboratory coat should be worn at all times.

Engineering Controls: Creating a Safe Workspace

Handling of the solid should be performed in a well-ventilated area. For weighing and transferring the powder, a chemical fume hood is the preferred environment to minimize inhalation risk and prevent dispersal of the compound into the laboratory atmosphere.

Step-by-Step Handling Protocol

The following protocol outlines a systematic approach to handling the compound, from retrieval from storage to its introduction into a reaction vessel.

Caption: A stepwise workflow for the safe handling of this compound.

Strategic Storage: Preserving Chemical Integrity

The long-term stability of this compound is contingent on a meticulously controlled storage environment. Improper storage can lead to degradation, compromising the chiral purity and reactivity of the compound.

Optimal Storage Conditions

The consensus from safety data sheets and supplier recommendations points to the following as ideal storage conditions:

-

Temperature: While some sources suggest room temperature storage, for long-term stability and to minimize the potential for degradation, it is advisable to store the compound in a cool environment, ideally between 2-8°C.

-

Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption, as amines can be hygroscopic. For utmost protection against atmospheric moisture and oxygen, storage under an inert gas atmosphere, such as nitrogen or argon, is strongly recommended.[2] This is particularly crucial after the container has been opened for the first time.

-

Environment: A dry, well-ventilated area is essential. The storage location should be away from direct sunlight and sources of ignition.

The Rationale Behind Inert Gas Storage